2-n-Butoxy-4-fluorobenzoic acid
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Overview
Description
2-n-Butoxy-4-fluorobenzoic acid is a fluorinated benzoic acid derivative. Fluorinated benzoic acids are known for their favorable physico-chemical properties, making them useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-n-Butoxy-4-fluorobenzoic acid can be achieved through nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
2-n-Butoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve polar aprotic solvents and catalysts.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoic acid ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it acts as a substrate for forming carbon-carbon bonds.
Scientific Research Applications
2-n-Butoxy-4-fluorobenzoic acid is used in:
Chemistry: As a reagent in organic synthesis and as a tracer in petrochemical exploration.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets, leading to desired chemical transformations. The pathways involved depend on the type of reaction it undergoes, such as nucleophilic substitution or coupling reactions.
Comparison with Similar Compounds
Similar compounds include other fluorinated benzoic acids like 2-fluorobenzoic acid and 4-fluorobenzoic acid. 2-n-Butoxy-4-fluorobenzoic acid is unique due to its butoxy group, which imparts different solubility and reactivity properties compared to its analogs .
Properties
IUPAC Name |
2-butoxy-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYQITUHNBTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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